Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester
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Overview
Description
Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety esterified with a methyl group and substituted with a 4-[4-(2-chloroethyl)-1-piperidinyl] group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzoic acid derivatives are often used in the pharmaceutical industry due to their antimicrobial properties. They are known to target and disrupt the cell wall of bacteria, leading to cell death .
Mode of Action
Benzoic acid derivatives generally work by disrupting the cell wall of bacteria, leading to cell death .
Biochemical Pathways
Benzoic acid derivatives are known to interfere with the synthesis of essential components of the bacterial cell wall .
Pharmacokinetics
Benzoic acid is known to be rapidly absorbed and metabolized in the liver, then excreted as hippuric acid .
Result of Action
Benzoic acid derivatives are known to cause cell death in bacteria by disrupting the cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method includes the reaction of 4-(2-chloroethyl)benzoic acid with methanol under acidic conditions to form the desired ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloroethyl group.
Major Products Formed
Oxidation: Formation of 4-[4-(2-chloroethyl)-1-piperidinyl]benzoic acid.
Reduction: Formation of 4-[4-(2-hydroxyethyl)-1-piperidinyl]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2,4-dichloro-, methyl ester: Similar in structure but with different substituents on the benzoic acid moiety.
Benzoic acid, 4-methyl-, methyl ester: Lacks the chloroethyl and piperidinyl groups, resulting in different chemical properties.
Uniqueness
Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester is unique due to the presence of the 4-[4-(2-chloroethyl)-1-piperidinyl] group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-15(18)13-2-4-14(5-3-13)17-10-7-12(6-9-16)8-11-17/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTIECNRJMVQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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